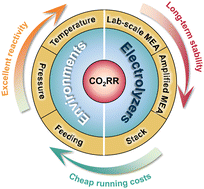Advances and challenges in scalable carbon dioxide electrolysis
EES Catalysis Pub Date: 2023-09-03 DOI: 10.1039/D3EY00159H
Abstract
The electrochemical CO2 reduction reaction (CO2RR) is an effective way of utilizing carbon and can be economically profitable by converting captured CO2 into valuable products. In the last decade, significant research efforts have been dedicated to CO2RR technology and significant breakthroughs in materials design, mechanistic understanding and device applications have been made. Although laboratory-level CO2RR performance has shown its potential prospects, scalable CO2 electrolysis is still far from market ready. The keys for industrialization are to cut running costs, increase the CO2 conversion rate and obtain high industrial value reaction products. Here, we start by systematically introducing the current research progress made in CO2 electrolyzer development in terms of the device structure and reaction environments. Then, the current problems in the scale-up process and corresponding solutions are summarized. Some improvement strategies and development directions are proposed, for example, cathodic salting, the use of ion exchange membranes and flow channel design. This perspective illustrates the importance of practical electrolyzers, which will guide the design of scalable CO2 electrolyzers and accelerate the commercialization process of CO2RR technology.


Recommended Literature
- [1] Biosynthesis of the piperidine alkaloids: origin of the piperidine nucleus of N-methylisopelletierine
- [2] Embroidered electrochemical sensors for biomolecular detection†
- [3] Green thin film for stable electrical switching in a low-cost washable memory device: proof of concept†
- [4] The role of halide ions in the anisotropic growth of gold nanoparticles: a microscopic, atomistic perspective†
- [5] Interfacial thermal transport and structural preferences in carbon nanotube–polyamide-6,6 nanocomposites: how important are chemical functionalization effects?
- [6] Effects of flow history on extensional rheological properties of wormlike micelle solution
- [7] Highly water-dispersible TiO2nanoparticles for doxorubicin delivery: effect of loading mode on therapeutic efficacy
- [8] High internal phase emulsions stabilized solely by whey protein isolate-low methoxyl pectin complexes: effect of pH and polymer concentration†
- [9] XXIX.—Isomeric terpenes and their derivatives.—Part II.—On cymene from various sources
- [10] Close packings of identical proteins in small spherical capsids and similar proteinaceous shells†
Journal Name:EES Catalysis
Research Products
-
CAS no.: 170230-88-3
-
CAS no.: 131633-88-0
-
CAS no.: 157730-74-0
-
CAS no.: 123983-05-1









